molecular formula C12H18O10 B15355047 Isosorbide 5-beta-D-Glucuronide-13C6

Isosorbide 5-beta-D-Glucuronide-13C6

Cat. No.: B15355047
M. Wt: 328.22 g/mol
InChI Key: TUXHDJLUUMEHAE-BKYBPGNXSA-N
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Description

Isosorbide 5-beta-D-Glucuronide-13C6 is a stable isotope-labelled metabolite of Isosorbide 5-Mononitrate, a drug primarily used in the treatment of angina pectoris. This compound is utilized extensively in scientific research due to its isotopic labeling, which aids in tracing biochemical pathways and studying metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isosorbide 5-beta-D-Glucuronide-13C6 is synthesized through the isotope labeling of Isosorbide 5-Mononitrate. The process involves the incorporation of the carbon-13 isotope into the molecular structure, typically achieved through chemical reactions involving carbon-13 enriched reagents.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. These methods ensure high purity and yield, making the compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Isosorbide 5-beta-D-Glucuronide-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used in further research and applications.

Scientific Research Applications

Isosorbide 5-beta-D-Glucuronide-13C6 is widely used in scientific research across multiple fields:

  • Chemistry: It serves as a tracer in studying chemical reactions and pathways.

  • Biology: The compound is used in metabolic studies to understand biochemical processes.

  • Medicine: It aids in the development of new therapeutic agents and understanding drug metabolism.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

Isosorbide 5-beta-D-Glucuronide-13C6 is compared with other similar compounds, such as Isosorbide 2-Mononitrate and Isosorbide 5-Mononitrate. Its uniqueness lies in its stable isotope labeling, which provides distinct advantages in research applications.

Comparison with Similar Compounds

  • Isosorbide 2-Mononitrate

  • Isosorbide 5-Mononitrate

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Properties

Molecular Formula

C12H18O10

Molecular Weight

328.22 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12+/m0/s1/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

TUXHDJLUUMEHAE-BKYBPGNXSA-N

Isomeric SMILES

[13CH2]1[13C@@H]([13C@@H]2[13C@H](O1)[13C@@H]([13CH2]O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Origin of Product

United States

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